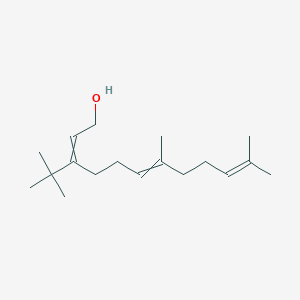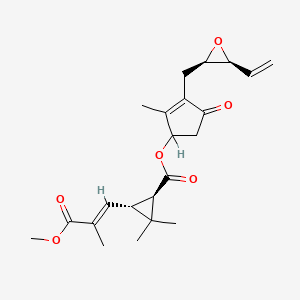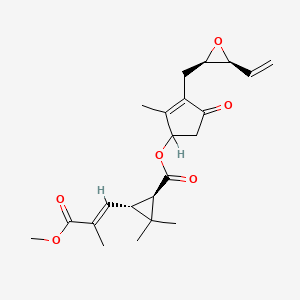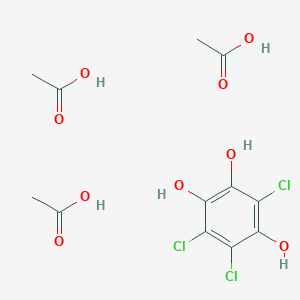
3-Tert-butyl-7,11-dimethyldodeca-2,6,10-trien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butyl-7,11-dimethyldodeca-2,6,10-trien-1-ol is a chemical compound with the molecular formula C15H26O. It is a type of alcohol that contains multiple double bonds, making it a triene. This compound is also known by other names such as farnesol, which is a naturally occurring sesquiterpene alcohol found in various essential oils .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-7,11-dimethyldodeca-2,6,10-trien-1-ol can be achieved through several methods. One common approach involves the use of isoprene units in a head-to-tail manner to form the triene structure. The reaction typically requires a catalyst and specific reaction conditions to ensure the correct formation of the double bonds .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale chemical reactors where the reaction conditions can be tightly controlled. The process may include steps such as distillation and purification to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Tert-butyl-7,11-dimethyldodeca-2,6,10-trien-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group, forming compounds such as aldehydes or ketones.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield farnesal or farnesone, while reduction can produce farnesol derivatives .
Aplicaciones Científicas De Investigación
3-Tert-butyl-7,11-dimethyldodeca-2,6,10-trien-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in cell signaling and as a pheromone in certain insects.
Medicine: Research has shown potential antimicrobial and anti-inflammatory properties, making it a candidate for drug development.
Industry: It is used in the formulation of fragrances and as an additive in cosmetics.
Mecanismo De Acción
The mechanism of action of 3-Tert-butyl-7,11-dimethyldodeca-2,6,10-trien-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate the activity of enzymes and receptors, influencing various cellular processes. For example, it has been shown to inhibit the growth of certain bacteria by disrupting their cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
Farnesol: A closely related compound with similar structure and properties.
Nerolidol: Another sesquiterpene alcohol with similar applications in fragrance and cosmetics.
Geraniol: A monoterpenoid alcohol with similar uses in the fragrance industry.
Uniqueness
3-Tert-butyl-7,11-dimethyldodeca-2,6,10-trien-1-ol is unique due to its specific triene structure and the presence of a tert-butyl group, which can influence its reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
183617-75-6 |
|---|---|
Fórmula molecular |
C18H32O |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
3-tert-butyl-7,11-dimethyldodeca-2,6,10-trien-1-ol |
InChI |
InChI=1S/C18H32O/c1-15(2)9-7-10-16(3)11-8-12-17(13-14-19)18(4,5)6/h9,11,13,19H,7-8,10,12,14H2,1-6H3 |
Clave InChI |
YVMFAYXJFDQHGA-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(=CCCC(=CCO)C(C)(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Hydroxy-6-[2-(4-nitrophenyl)hydrazinyl]-3,4-dioxocyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14267637.png)

![(4-Nitrophenyl)-N-[4-(phenylsulfanyl)phenyl]methanimine N-oxide](/img/structure/B14267676.png)


![5-[(1H-1,2,4-Triazol-1-yl)methyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B14267709.png)

![{2-[Methoxy(dimethyl)silyl]ethene-1,1-diyl}bis(trimethylsilane)](/img/structure/B14267717.png)
![2-{[2-(2-Hydroxyethanesulfonyl)ethyl]sulfanyl}ethan-1-ol](/img/structure/B14267723.png)

![Dimethyl 2-[(diethoxyphosphoryl)methylidene]butanedioate](/img/structure/B14267732.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-4-methylazetidin-2-one](/img/structure/B14267739.png)

